![molecular formula C16H19N3O3S B2738655 4-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine CAS No. 851129-39-0](/img/structure/B2738655.png)
4-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine
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Description
4-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of morpholine and oxadiazole, and its unique structure makes it an interesting candidate for various applications.
Scientific Research Applications
Antimicrobial Activities
Compounds structurally related to 4-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine have been synthesized and evaluated for their antimicrobial properties. These studies reveal that such compounds possess significant activity against various microbial species. For example, a study on the synthesis, antimicrobial evaluation, and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives found them active against selected microbes, highlighting the potential of oxadiazole derivatives in antimicrobial research (Gul et al., 2017).
Anti-Inflammatory and Antitumor Activities
The anti-inflammatory potential of related compounds has also been documented. A specific study on 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones and their 3-morpholinomethyl derivatives demonstrated that these compounds exhibit significant anti-inflammatory activity in vivo, surpassing that of acetylsalicylic acid in some cases (Jakubkienė et al., 2003). Moreover, the synthesis of oxadiazole-morpholine derivatives has shown promising results in in vitro and in vivo antitumor potential, significantly inhibiting tumor volume and repressing tumoral neovasculature, indicating a strong foundation for further antitumor studies (Al‐Ghorbani et al., 2015).
Synthesis and Characterization
Research on the synthesis and characterization of morpholine derivatives, including methods for creating oxadiazole and thiazolidinone structures, provides insights into the versatility and potential applications of these compounds in medicinal chemistry. These studies not only explore the chemical synthesis and structure of these molecules but also lay the groundwork for future biological evaluations, offering a pathway to novel drug development (Weng et al., 2012).
properties
IUPAC Name |
2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-11-3-4-13(9-12(11)2)15-17-18-16(22-15)23-10-14(20)19-5-7-21-8-6-19/h3-4,9H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCGCKYJXVWSBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |
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